molecular formula C25H27N5O B11183720 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11183720
M. Wt: 413.5 g/mol
InChI Key: XGFDOSCJZDUNBE-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a pyrimido[1,2-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2, 4, and 7 of the ring. This can be achieved through the synthesis of key intermediates such as pyrimidinylguanidines . The regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes is a crucial step in this process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of both piperidine and benzyl groups

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C25H27N5O/c1-18-16-22(31)30-23(21-10-6-3-7-11-21)27-24(28-25(30)26-18)29-14-12-20(13-15-29)17-19-8-4-2-5-9-19/h2-11,16,20,23H,12-15,17H2,1H3,(H,26,27,28)

InChI Key

XGFDOSCJZDUNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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